A Technical Guide to Fmoc-N-Me-Ile-OH: Properties, Structure, and Application in Advanced Peptide Synthesis
A Technical Guide to Fmoc-N-Me-Ile-OH: Properties, Structure, and Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-isoleucine, commonly abbreviated as Fmoc-N-Me-Ile-OH, is a critical building block in modern peptide chemistry.[1] Its unique structure, featuring a methyl group on the alpha-amino nitrogen, offers a strategic tool for medicinal chemists to enhance the therapeutic properties of peptide-based drugs. The incorporation of N-methylated amino acids like Fmoc-N-Me-Ile-OH can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity.[2] However, the steric hindrance introduced by the N-methyl group also presents unique challenges in solid-phase peptide synthesis (SPPS), necessitating optimized protocols and careful selection of reagents. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of Fmoc-N-Me-Ile-OH for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Fmoc-N-Me-Ile-OH is a white to off-white powder that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 138775-22-1 | [1][5] |
| Molecular Formula | C22H25NO4 | [1][5] |
| Molecular Weight | 367.44 g/mol | [3][6] |
| Melting Point | 177-183 °C | [3][4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% (HPLC) | [3] |
| Storage | 2-8°C | [1] |
The structure of Fmoc-N-Me-Ile-OH is characterized by the presence of the bulky, base-labile Fmoc protecting group on the N-terminus and a methyl group on the α-amino nitrogen of the isoleucine residue. This N-methylation is a key feature that imparts unique conformational constraints and significantly influences the properties of peptides into which it is incorporated.
Caption: Chemical structure of Fmoc-N-Me-Ile-OH.
Analytical Characterization
While detailed, publicly available NMR, mass spectrometry, and IR spectra for Fmoc-N-Me-Ile-OH are not consistently provided by all suppliers, the expected analytical characteristics can be inferred from its structure and data for similar compounds. Researchers should always verify the identity and purity of the material received using appropriate analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH₂ protons of the fluorenyl moiety between 4.2 and 4.5 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), and the isoleucine side chain protons (multiplets in the upfield region, typically between 0.8 and 2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyls of the Fmoc and carboxylic acid groups (typically in the 156-176 ppm range), the aromatic carbons of the Fmoc group (around 120-144 ppm), the N-methyl carbon (around 30-35 ppm), and the aliphatic carbons of the isoleucine side chain.
-
Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ is approximately 368.18 g/mol .
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the urethane (around 3300 cm⁻¹), C=O stretching of the urethane and carboxylic acid (around 1690-1720 cm⁻¹), and aromatic C=C stretching from the Fmoc group (around 1450-1600 cm⁻¹).
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-N-Me-Ile-OH is as a building block in Fmoc-based SPPS.[7] The N-methyl group introduces significant steric hindrance, which can impede coupling reactions.[8] Therefore, optimized protocols are essential for efficient incorporation of this amino acid into a growing peptide chain.
Recommended Coupling Protocol
Due to the steric bulk of the N-methyl group, standard coupling reagents are often inefficient. The use of highly reactive uronium or phosphonium salt-based coupling reagents is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for sterically hindered N-methylated amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Ile-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Coupling Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation of Fmoc-N-Me-Ile-OH:
-
In a separate reaction vessel, dissolve Fmoc-N-Me-Ile-OH and HATU in DMF.
-
Add DIPEA to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The extended reaction time is crucial to overcome the steric hindrance.
-
-
Monitoring the Coupling Reaction:
-
The standard Kaiser test is not reliable for secondary amines like N-methylated amino acids. The bromophenol blue test is the recommended method for monitoring the coupling reaction.
-
Bromophenol Blue Test Protocol:
-
Take a small sample of resin beads (1-5 mg) and wash them thoroughly with DMF.
-
Add 1-3 drops of a 0.05% (w/v) bromophenol blue solution in DMF.
-
Observe the color of the beads immediately.
-
Yellow/Greenish-Yellow: Indicates complete coupling.
-
Blue/Greenish-Blue: Indicates incomplete coupling, and a second coupling (recoupling) is necessary.
-
-
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Caption: Workflow for the coupling of Fmoc-N-Me-Ile-OH in SPPS.
Fmoc Deprotection
The standard Fmoc deprotection protocol using 20% piperidine in DMF is generally effective for removing the Fmoc group from N-methylated residues.[9] However, it is important to be aware that peptide sequences containing N-methylated amino acids can be more prone to diketopiperazine formation, especially at the dipeptide stage.[10] This can be mitigated by using modified deprotection conditions, such as shorter deprotection times or the use of alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Challenges and Optimization Strategies
The primary challenge in utilizing Fmoc-N-Me-Ile-OH is overcoming the steric hindrance during the coupling step.[8] In addition to using a potent coupling reagent like HATU and extending the reaction time, the following strategies can be employed for optimization:
-
Double Coupling: If the bromophenol blue test indicates an incomplete reaction after the initial coupling, a second coupling with a fresh solution of activated Fmoc-N-Me-Ile-OH should be performed.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids by providing localized heating, leading to shorter reaction times and improved coupling efficiencies.
-
Solvent Choice: While DMF is the most common solvent, in some "difficult" sequences, N-methyl-2-pyrrolidone (NMP) may be used as an alternative or in a mixture with DMF to improve solvation and reduce peptide aggregation.[11]
Synthesis of Fmoc-N-Me-Ile-OH
While most researchers will purchase Fmoc-N-Me-Ile-OH commercially, understanding its synthesis can provide valuable insights. A common strategy for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for solid-phase synthesis.[12] This method involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H proton, facilitating methylation with reagents like methyl iodide or dimethyl sulfate.[12] Subsequent removal of the o-NBS group and protection with an Fmoc group yields the desired product.
Caption: A generalized solid-phase synthesis workflow for Fmoc-N-Me-AA-OH.
Conclusion
Fmoc-N-Me-Ile-OH is a valuable tool for peptide chemists seeking to enhance the druglike properties of peptide therapeutics. While its use requires special considerations to overcome the challenges of steric hindrance, the implementation of optimized coupling protocols, including the use of potent activating reagents like HATU and careful reaction monitoring, enables its successful incorporation into complex peptide sequences. A thorough understanding of the properties and reactivity of Fmoc-N-Me-Ile-OH, as outlined in this guide, will empower researchers to effectively utilize this important building block in the design and synthesis of next-generation peptide-based drugs.
References
- BenchChem. (2025).
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- LifeTein. (2025, September 25).
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Humana Press.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ChemPep.
- Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Chem-Impex International, Inc. (n.d.). Fmoc-N-methyl-L-isoleucine. Chem-Impex.
- MilliporeSigma. (n.d.). Fmoc-N-Me-Ile-OH Novabiochem. Sigma-Aldrich.
- Google Patents. (n.d.).
- MilliporeSigma. (n.d.). Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1. Sigma-Aldrich.
- Alfa Chemistry. (n.d.). CAS 138775-22-1 Fmoc-N-Me-Ile-OH. Alfa Chemistry.
- BenchChem. (n.d.).
- MilliporeSigma. (n.d.). Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1. Sigma-Aldrich.
- Ovadia, O., Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4281–4289.
- CymitQuimica. (n.d.). CAS 138775-22-1: fmoc-N-methyl-L-isoleucine. CymitQuimica.
- Peptides International. (n.d.). Fmoc-MeIle-OH [138775-22-1].
- ChemicalBook. (n.d.). Fmoc-N-methyl-L-isoleucine | 138775-22-1. ChemicalBook.
- BLD Pharm. (n.d.). 138775-22-1|Fmoc-N-Me-Ile-OH. BLD Pharm.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2004). Chemoselective Deprotection of Fmoc and OMe in N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters. Synfacts, 2005(03), 0268.
- The University of Queensland. (n.d.).
- MedchemExpress. (n.d.).
- BroadPharm. (n.d.). Fmoc-N-Me-Ile-OH, 138775-22-1. BroadPharm.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570.
- ChemicalBook. (n.d.). Fmoc-N-methyl-L-isoleucine | 138775-22-1. ChemicalBook.
- Borgia, M. B., & Fields, G. B. (2000). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Journal of Food Protection, 63(5), 682-693.
- MedchemExpress. (n.d.).
- International Journal of Research in Pharmaceutical Sciences. (2020). Solid Phase Peptide Synthesis: A Review. 11(4), 5225-5228.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(3), 637–643.
- Ovadia, O., Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4281–4289.
- Alfa Chemistry. (n.d.). CAS 138775-22-1 Fmoc-N-Me-Ile-OH. Alfa Chemistry.
- Kumar, P., & de la Torre, B. G. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 477-483.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
- Ovadia, O., Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4281–4289.
- Laboratorio de Genomica Viral y Humana, Facultad de Medicina UASLP. (2021, March 25). Electrophoresis loading buffers.
- JAYPEE BROTHERS. (n.d.). Methods for Electrophoresis.
- Bio-Rad. (n.d.). electrophoresis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 138775-22-1|Fmoc-N-Me-Ile-OH|BLD Pharm [bldpharm.com]
- 11. EP1436321A2 - Synthesis of cyclosporin analogs - Google Patents [patents.google.com]
- 12. Fmoc-Ile-OH(71989-23-6) 13C NMR [m.chemicalbook.com]
